4-Hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate is a chemical compound with the molecular formula C12H9N2O4S.Na.H2O. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group and a sulfonic acid group, which is neutralized by sodium. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with phenol. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from ethanol is a common purification method used to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Products include sulfonic acid derivatives and quinones.
Reduction: Products include aniline derivatives.
Substitution: Various substituted azobenzene derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a dye intermediate.
Biology: The compound is used in biological staining and as a pH indicator.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyazobenzene-4’-sulfonic acid disodium salt dihydrate: Similar in structure but with two sodium ions.
4-Hydroxyazobenzene-4’-sulfonic acid: Lacks the sodium ion and hydrate.
4-Hydroxyazobenzene: Lacks the sulfonic acid group.
Uniqueness
4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate is unique due to its combination of hydroxyl, sulfonic acid, and sodium ions, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
Molekularformel |
C12H11N2NaO5S |
---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C12H10N2O4S.Na.H2O/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;;/h1-8,15H,(H,16,17,18);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
WDHWVVSOERWQEU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.